An In-depth Technical Guide on 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
An In-depth Technical Guide on 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Disclaimer: The provided CAS number 49656-34-0 does not correspond to 5-(4-Chlorophenyl)-1,3-oxazole-2-thiol in the reviewed scientific literature. This guide will focus on the closely related and well-documented compound, 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol , a molecule of significant interest in medicinal chemistry.
Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel therapeutic agents, renowned for its diverse pharmacological activities.[1][2] When substituted at the 5-position with a 4-chlorophenyl group and featuring a thiol at the 2-position, the resulting molecule, 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, emerges as a compound with a promising spectrum of biological activities. This guide provides a comprehensive overview of its synthesis, chemical properties, and demonstrated biological potential, offering valuable insights for researchers in drug discovery and development.
The presence of the 1,3,4-oxadiazole ring, a bioisostere of amide and ester functionalities, imparts favorable pharmacokinetic properties, including enhanced metabolic stability and bioavailability. The 4-chlorophenyl substituent can engage in various interactions with biological targets, while the versatile 2-thiol group serves as a handle for further chemical modifications, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[3]
Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
The synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is a multi-step process that typically commences with 4-chlorobenzoic acid.[2][3] The general synthetic route involves the initial conversion of the carboxylic acid to its corresponding ester, followed by hydrazinolysis to form the carbohydrazide. The final cyclization step to yield the target oxadiazole-thiol is achieved through a reaction with carbon disulfide in a basic medium.[2]
Caption: Synthetic pathway for 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol.
Physicochemical Properties
While detailed physicochemical data requires experimental determination, the structural features of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol suggest it is a relatively non-polar molecule with a molecular weight conducive to good oral bioavailability, according to Lipinski's rule of five. Spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry are essential for its structural confirmation.[3]
| Property | Value |
| Molecular Formula | C₈H₅ClN₂OS |
| Molecular Weight | 212.66 g/mol |
Biological Activities and Potential Applications
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives have been investigated for a range of biological activities, highlighting their potential as lead compounds in drug discovery.
Antimicrobial and Antifungal Activity
The parent compound has demonstrated good minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.[3] This broad-spectrum activity suggests its potential as a scaffold for the development of new anti-infective agents, which is of critical importance in the face of rising antimicrobial resistance.
Enzyme Inhibition
Derivatives of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] Inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders. The observed activity of these compounds warrants further investigation into their potential as neuroprotective agents.
Anti-inflammatory and Analgesic Potential
The broader class of 1,3,4-oxadiazole-2-thiones has been explored for anti-inflammatory and analgesic properties.[4] These effects are often attributed to the inhibition of inflammatory mediators. While specific data for 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol is emerging, the structural motif is a strong indicator of its potential in this therapeutic area.
Experimental Protocols
Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol[2][3]
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Esterification of 4-Chlorobenzoic Acid:
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To a solution of 4-chlorobenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 3-4 hours.
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After cooling, the solvent is removed under reduced pressure, and the resulting ethyl 4-chlorobenzoate is purified.
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Synthesis of 4-Chlorobenzohydrazide:
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Dissolve ethyl 4-chlorobenzoate in methanol.
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Add hydrazine hydrate (80%) to the solution and stir at room temperature for 5-6 hours.
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The resulting precipitate of 4-chlorobenzohydrazide is filtered, washed, and dried.
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Cyclization to 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol:
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To a solution of 4-chlorobenzohydrazide in ethanol, add potassium hydroxide and carbon disulfide.
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Reflux the mixture for 3-6 hours.
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Upon completion of the reaction, the mixture is cooled and acidified to precipitate the crude product.
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The solid is filtered, washed with water, and recrystallized to yield pure 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
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Data Summary
| Biological Activity | Target/Assay | Result | Reference |
| Antibacterial | MIC Assay | Good activity against various strains | [3] |
| Antifungal | MIC Assay | Good activity against various strains | [3] |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Significant inhibition by derivatives | [3] |
| Enzyme Inhibition | Butyrylcholinesterase (BChE) | Moderate inhibition by derivatives | [3] |
Conclusion
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is a versatile heterocyclic compound with a straightforward synthesis and a range of promising biological activities. Its demonstrated antimicrobial, antifungal, and enzyme-inhibitory properties make it a valuable scaffold for the development of new therapeutic agents. Further derivatization of the thiol group offers a facile route to expand the chemical space and optimize the pharmacological profile of this promising molecule. The insights provided in this guide aim to facilitate further research and development efforts centered on this important chemical entity.
References
- Abbasi, M. A., et al. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences.
- Joshi, S., et al. (2021). Synthesis of novel 5-(2,5-bis(2,2,2-trifluoroethoxy) phenyl)-1,3,4-oxadiazole-2-thiol derivatives as potential glucosidase inhibitors. Bioorganic Chemistry, 114, 105046.
- Kalsi, R., et al. (1989). Anti-inflammatory and analgesic activities of 5-(4-[aryl(aryl azo)methyleneamino]phenyl)-1,3,4-oxadiazole-2(3H)-thiones. Pharmacology, 39(2), 103-8.
- Rehman, A., et al. (2014). N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide as Valuable Bioactive Compounds.
- Shafiee, A., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
- Shafiee, A., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC.
- Singh, A. K., et al. (2013).
- Soleimani-Amiri, S., et al. (2017).
- Uddin, G., et al. (2022). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO.
- Various Authors. (n.d.). New 5-Substituted 2-Mercapto-1,3,4-Oxadiazoles, Intermediates in the Synthesis of 5-Substituted 4H-4-Amino-3-Mercapto-1,2,4-Triazoles.
- Various Authors. (n.d.). Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. PubMed.
